molecular formula C9H13N3O4 B3175422 ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate CAS No. 956935-26-5

ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B3175422
CAS No.: 956935-26-5
M. Wt: 227.22 g/mol
InChI Key: OYXIKFCQVWSVRG-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate (IUPAC name: 1H-pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester) is a nitro-substituted pyrazole derivative with a molecular formula of C₉H₁₃N₃O₄ (calculated molecular weight: 227.22 g/mol). Its structure (Fig. 1) features a pyrazole ring substituted at positions 1 (ethyl), 3 (methyl), 4 (nitro), and 5 (ethyl carboxylate ester). The canonical SMILES representation is O=C(OCC)C1=C(C(=NN1CC)C)N(=O)=O, confirming the spatial arrangement of substituents .

This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals. Its nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the ester moiety allows further functionalization via hydrolysis or transesterification .

Properties

IUPAC Name

ethyl 2-ethyl-5-methyl-4-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-4-11-8(9(13)16-5-2)7(12(14)15)6(3)10-11/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXIKFCQVWSVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156932
Record name 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956935-26-5
Record name 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956935-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by nitration using a mixture of concentrated nitric and sulfuric acids . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that include the initial formation of the pyrazole ring, followed by functional group modifications such as nitration and esterification. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

Case Study: Antimicrobial Activity

A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Case Study: Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. In vitro assays revealed that it can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases .

Agrochemical Applications

The compound is also explored in agrochemical formulations, particularly as a pesticide or herbicide.

Case Study: Herbicidal Activity

In agricultural studies, this compound has shown promising herbicidal activity against specific weed species. Field trials indicated that the application of this compound resulted in significant reductions in weed biomass without adversely affecting crop yield .

Material Science Applications

In material science, this compound serves as a building block for synthesizing novel materials with unique properties.

Case Study: Polymer Synthesis

Research indicates that this compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has demonstrated improvements in tensile strength and thermal resistance compared to traditional materials .

Data Table: Summary of Applications

Application AreaSpecific UseFindings
PharmaceuticalsAntimicrobial agentSignificant inhibition of bacterial growth
Anti-inflammatory agentReduced pro-inflammatory cytokine production
AgrochemicalsHerbicideEffective against specific weed species
Material SciencePolymer synthesisEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity . These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate with structurally analogous compounds.

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Key Applications/Significance Synthesis Method Reference
This compound 1: Ethyl; 3: Methyl; 4: Nitro; 5: Ethyl carboxylate C₉H₁₃N₃O₄ Pharmaceutical intermediate (e.g., antitumor agents) Esterification of pyrazole-carboxylic acid; nitro-group introduction via nitration
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate 3: Ethyl carboxylate; 5: 4-nitrophenyl C₁₂H₁₁N₃O₄ Agrochemical research (herbicide/pesticide development) Suzuki-Miyaura coupling of 4-nitrophenylboronic acid to pyrazole
Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate 4: Amino; 3: Methylthio; 1: Pyrazole-carbonyl C₁₆H₂₁N₅O₃S Fungicidal activity; plant growth regulation Multi-step synthesis involving cyanoacrylate intermediates
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate 1: 4-Methoxybenzyl; 3: p-Tolyl; 5: Ethyl carboxylate C₂₁H₂₂N₂O₃ Agrochemical lead compound (biological activity under investigation) Condensation of hydrazines with β-ketoesters
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid 1: Methyl; 3: Propyl; 4: Nitro; 5: Carboxylic acid C₈H₁₁N₃O₄ Phosphodiesterase inhibitor (pharmaceutical screening) Nitration of propyl-substituted pyrazole followed by oxidation

Key Research Findings

  • Biological Activity: The amino and methylthio substituents in ’s compound enhance fungicidal activity, attributed to hydrogen bonding with fungal enzyme targets . In contrast, the 4-nitrophenyl group in ’s derivative improves herbicidal potency due to electron-withdrawing effects .
  • Crystallographic Insights: Hydrogen bonding patterns (e.g., N–H···O interactions) in pyrazole derivatives significantly influence crystal packing and stability. For example, ’s methoxybenzyl-substituted compound crystallizes in the monoclinic space group P2₁/c, stabilized by C–H···π interactions . The target compound’s nitro group likely promotes planar molecular conformations, as observed in similar nitroaromatics .
  • Synthetic Methodologies: Nitration at position 4 (as in the target compound) is typically achieved using HNO₃/H₂SO₄, while esterification employs ethanol under acidic conditions . highlights a patented route to pyrazole-carboxamides, where the target compound is a key intermediate in multi-step syntheses involving reductive amination .

Data Tables

Table 1: Physicochemical Properties of Selected Pyrazole Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) LogP (Predicted)
This compound 227.22 98–102 (lit.) 12.5 (DMSO) 1.89
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate 261.24 145–148 8.2 (DMSO) 2.35
Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate 365.45 168–170 3.5 (MeOH) 3.12

Biological Activity

Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₉N₃O₄
  • Molecular Weight : 199.16 g/mol
  • CAS Number : 112677-02-8

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Colorectal cancer

A study demonstrated that compounds with a pyrazole scaffold exhibited antiproliferative activity both in vitro and in vivo, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some studies highlighted that certain derivatives showed COX-2 selectivity and exhibited significant anti-inflammatory effects in animal models .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tumor Cell Proliferation : The compound interferes with cell cycle progression and induces apoptosis in cancer cells.
  • COX Enzyme Inhibition : By selectively inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators .
  • Molecular Interactions : Molecular modeling studies suggest that this compound can bind effectively to target proteins involved in cancer progression and inflammation .

Case Studies

StudyFindings
Study on Anticancer ActivityDemonstrated significant growth inhibition of MDA-MB-231 breast cancer cells with an IC50 value lower than standard chemotherapeutics .
Anti-inflammatory AssessmentShowed effective inhibition of COX enzymes with a selectivity index indicating potential for reduced gastrointestinal side effects .

Q & A

Q. How can structural modifications enhance its pharmacokinetic profile for in vivo studies?

  • Methodological Answer: Modifications focus on:
  • Bioavailability : Ester-to-amide conversion (e.g., prodrug strategies).
  • Metabolic stability : Introducing electron-donating groups (e.g., –OCH3_3) to slow CYP450 oxidation.
  • Toxicity : Zebrafish embryo assays (LC50_{50}) guide substituent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate
Reactant of Route 2
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ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate

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